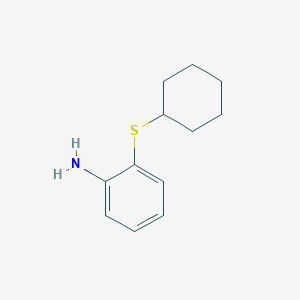

2-(Cyclohexylthio)benzenamine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylthio)benzenamine typically involves the nucleophilic substitution reaction of 2-chloronitrobenzene with cyclohexanethiol, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

化学反应分析

Types of Reactions: 2-(Cyclohexylthio)benzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amino group can be further reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

2-(Cyclohexylthio)benzenamine is utilized as a versatile building block in the synthesis of more complex organic molecules. It serves as an intermediate in various chemical reactions, including:

- Oxidation Reactions : The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

- Reduction Reactions : It can be reduced to yield amines and thiols, which have various applications in pharmaceuticals and agrochemicals.

- Substitution Reactions : The compound can undergo electrophilic aromatic substitution to produce nitro derivatives, halogenated derivatives, and sulfonated derivatives .

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound may exhibit biological activities that could be harnessed for therapeutic purposes:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes.

- Anticancer Activity : Investigations into its effects on cancer cell lines show promise, with certain derivatives demonstrating selective toxicity towards tumor cells while sparing non-tumorigenic cells .

Material Science

Vulcanization Retarder in Rubber Production

In material science, this compound is recognized for its role as a vulcanization retarder in rubber manufacturing:

- Scorch Retardant : It is widely used as an effective scorch retarder for sulfur-vulcanized rubber products. This application is crucial for enhancing the processing safety of rubber compounds by preventing premature curing during manufacturing.

- Compatibility with Other Additives : The compound maintains its efficacy when combined with other rubber additives, thus ensuring improved performance characteristics of rubber products .

Case Study 1: Antimicrobial Efficacy

A study conducted on various substituted benzenamines, including this compound, evaluated their antimicrobial properties against common pathogens. Results indicated that certain substitutions enhanced activity against Gram-positive bacteria while showing reduced toxicity towards human cells.

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| This compound | Moderate | Low |

| Control Compound A | High | Moderate |

| Control Compound B | Low | High |

Case Study 2: Rubber Processing

In a comparative analysis of different scorch retardants used in rubber processing, this compound was found to significantly reduce scorch time without compromising the mechanical properties of the final product. This study highlighted its effectiveness compared to traditional retardants.

| Retardant Type | Scorch Time (minutes) | Tensile Strength (MPa) |

|---|---|---|

| This compound | 12 | 25 |

| Traditional Retardant A | 15 | 24 |

| Traditional Retardant B | 14 | 23 |

作用机制

The mechanism of action of 2-(Cyclohexylthio)benzenamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyclohexylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism.

相似化合物的比较

2-(Cyclohexylthio)benzenamine can be compared with other similar compounds such as:

Aniline: The parent compound with an amino group attached to the benzene ring.

Cyclohexylamine: A compound with a cyclohexyl group attached to an amino group.

2-(Methylthio)benzenamine: A compound with a methylthio group instead of a cyclohexylthio group.

Uniqueness: The presence of the cyclohexylthio group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds

生物活性

2-(Cyclohexylthio)benzenamine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C12H17NS, features a cyclohexylthio group attached to a benzenamine structure. This unique configuration contributes to its biological properties by influencing its lipophilicity and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. The cyclohexylthio moiety enhances the compound's membrane permeability, allowing it to modulate biochemical pathways effectively.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell function.

- Receptor Modulation : It can interact with cellular receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexylthio group or the aromatic ring can significantly impact its efficacy and selectivity.

| Modification | Effect on Activity |

|---|---|

| Increased Lipophilicity | Enhanced membrane permeability |

| Aromatic Substituents | Altered receptor binding affinity |

| Chain Length Variations | Changes in solubility and bioavailability |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cancer Cell Apoptosis : In vitro studies reported in Cancer Research indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

- Inflammatory Response Modulation : Research highlighted in Molecular Pharmacology explored the compound's ability to modulate inflammatory pathways by inhibiting NF-κB activation, suggesting potential applications in treating inflammatory diseases .

属性

IUPAC Name |

2-cyclohexylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEZTEFQPWUZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。